![molecular formula C14H15Cl2N3 B1388982 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride CAS No. 1185300-90-6](/img/structure/B1388982.png)
1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride
Overview
Description
1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3 . It has a molecular weight of 296.2 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a benzyl group at the 1-position and an amine group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.2 g/mol and a molecular formula of C14H15Cl2N3.Scientific Research Applications
BBID has a wide range of applications in scientific research. It is used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as an adjuvant in vaccines to enhance their immunogenicity. Additionally, BBID has potential applications in drug development, as it has been shown to increase the solubility of certain drugs and increase their absorption into the bloodstream.
Mechanism of Action
The mechanism of action of BBID is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought to do this by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BBID are not fully understood. However, it has been shown to increase the solubility of certain drugs and increase their absorption into the bloodstream. Additionally, it has been used as an adjuvant in vaccines to enhance their immunogenicity. It has also been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Advantages and Limitations for Lab Experiments
The use of BBID in laboratory experiments has several advantages. It is a low-cost and readily available material, and it is soluble in water and polar organic solvents. Additionally, it has a wide range of applications in scientific research, including as an inhibitor of certain enzymes, an adjuvant in vaccines, and a solubilizer for certain drugs.
The main limitation of BBID is that its mechanism of action is not fully understood. Additionally, as with any organic compound, there is a risk of contamination and degradation over time.
Future Directions
The potential applications of BBID are still being explored. Future research should focus on understanding its mechanism of action and the biochemical and physiological effects of its use. Additionally, further research should be conducted to explore its potential applications in drug development, as an adjuvant in vaccines, and as an inhibitor of certain enzymes. Finally, further studies should be conducted to investigate the potential of BBID as a solubilizer for certain drugs.
properties
IUPAC Name |
1-benzylbenzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11;;/h1-8,10H,9,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDVXRRQQZSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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